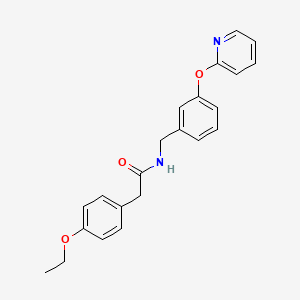
2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is an organic compound that features both aromatic and heterocyclic moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide typically involves a multi-step process:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of 4-hydroxyacetophenone to form 4-ethoxyacetophenone.
Benzylation: The next step involves the reaction of 4-ethoxyacetophenone with benzyl chloride in the presence of a base to form 4-ethoxybenzyl chloride.
Coupling with Pyridin-2-yloxybenzylamine: The final step involves the coupling of 4-ethoxybenzyl chloride with 3-(pyridin-2-yloxy)benzylamine in the presence of a suitable catalyst to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Oxidation of the aromatic rings can lead to the formation of quinones.
Reduction: Reduction of nitro groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings.
科学研究应用
2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of aromatic and heterocyclic compounds with biological systems.
作用机制
The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
- 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propionamide
Uniqueness
2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is unique due to the presence of both ethoxy and pyridin-2-yloxy groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from similar compounds.
生物活性
2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Anti-inflammatory Activity
Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, crucial in the inflammatory response.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Indomethacin | 9.17 | TBD |
Findings : Preliminary studies suggest that the target compound may have comparable efficacy to established anti-inflammatory drugs like indomethacin, with specific attention to its selectivity for COX-2 inhibition, which is often associated with reduced gastrointestinal side effects compared to non-selective COX inhibitors .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. A related compound demonstrated selective cytotoxicity against cancer cell lines, indicating that modifications in the structure can enhance biological activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.0 |
| MCF7 (Breast) | 12.5 |
Case Study : In a study focusing on pyridine derivatives, compounds similar to this compound exhibited significant inhibition of cell proliferation in A549 and MCF7 cells, suggesting a promising avenue for further research in cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents at specific positions on the phenyl and pyridine rings can significantly impact potency and selectivity.
- Ethoxy Group : The presence of the ethoxy moiety has been linked to improved solubility and bioavailability.
- Pyridine Substitution : Alterations in the pyridine ring have shown to modulate receptor binding affinity and selectivity towards certain biological targets, including cannabinoid receptors .
属性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-2-26-19-11-9-17(10-12-19)15-21(25)24-16-18-6-5-7-20(14-18)27-22-8-3-4-13-23-22/h3-14H,2,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEIGDIUVMOUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














